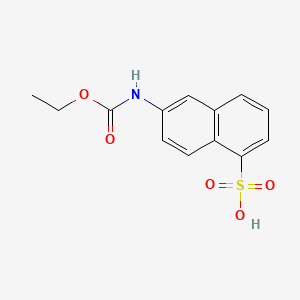

C-Ethyl (5-sulpho-2-naphthyl)carbamate

Description

Nomenclature and Chemical Identity

C-Ethyl (5-sulpho-2-naphthyl)carbamate is systematically known as Ethyl (5-sulfo-2-naphthyl)carbamate. In the context of its primary application, it is widely referred to by the common name "Burton's reagent." This name has become synonymous with its use in sensitive biochemical assays. Its chemical and physical identifiers are summarized in the table below.

| Identifier | Value |

| Systematic Name | Ethyl (5-sulfo-2-naphthyl)carbamate |

| Common Name | Burton's Reagent |

| CAS Number | 85237-52-1 chemexper.com |

| Molecular Formula | C₁₃H₁₃NO₅S chemexper.com |

| Molecular Weight | 295.31 g/mol |

Historical Context as a Specialized Reagent

The historical significance of this compound is intrinsically linked to the field of analytical biochemistry, specifically the quantification of inorganic phosphate (B84403). Colorimetric methods for phosphate determination have been evolving for over a century, with early methods developed by Bell and Doisy (1920) and Fiske and SubbaRow (1925) laying the groundwork. These methods are generally based on the reaction of phosphate with a molybdate (B1676688) salt in an acidic medium to form a phosphomolybdate complex, which is then reduced to a intensely colored blue compound. asdlib.org

Burton's reagent was developed as part of this ongoing effort to find more sensitive, stable, and convenient reagents for this assay. The unique structure of this compound, featuring a water-soluble sulpho group and a reactive carbamate (B1207046), proved advantageous. It participates in the formation of a colored complex with phosphate ions in the presence of molybdate, which can be quantified spectrophotometrically. This application became particularly valuable for measuring the activity of enzymes like phosphatases, which produce inorganic phosphate as a product.

Structure

3D Structure

Properties

CAS No. |

85237-52-1 |

|---|---|

Molecular Formula |

C13H13NO5S |

Molecular Weight |

295.31 g/mol |

IUPAC Name |

6-(ethoxycarbonylamino)naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C13H13NO5S/c1-2-19-13(15)14-10-6-7-11-9(8-10)4-3-5-12(11)20(16,17)18/h3-8H,2H2,1H3,(H,14,15)(H,16,17,18) |

InChI Key |

DQCIQCIAYNZXHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(C=C1)C(=CC=C2)S(=O)(=O)O |

Origin of Product |

United States |

Foundational Aspects of Sulfonated Naphthalene Derivatives in Chemical Science

Sulfonated naphthalene (B1677914) derivatives are a class of organic compounds characterized by a naphthalene core to which one or more sulfonic acid (-SO₃H) groups are attached. greenagrochem.com The introduction of the highly polar sulfonic acid group dramatically alters the properties of the parent naphthalene molecule, imparting a range of functionalities that have been exploited across chemical science and industry.

The primary characteristic of these derivatives is their enhanced water solubility. alphachem.biz The sulfonic acid group is strongly hydrophilic, allowing the otherwise hydrophobic naphthalene structure to dissolve in aqueous solutions. greenagrochem.com Furthermore, these compounds are typically anionic surfactants and exhibit high stability in acidic and alkaline conditions, as well as at elevated temperatures. greenagrochem.com

This combination of a rigid aromatic structure and water-solubilizing functional groups has led to their use in a multitude of applications. They are crucial intermediates in the synthesis of azo dyes, serve as high-performance superplasticizers that improve the flowability of concrete, and act as effective dispersing and wetting agents in textiles, agriculture, and industrial cleaners. greenagrochem.comalphachem.biz In advanced materials research, they are used as dopants to enhance the conductivity of polymers and as building blocks for functional hydrogels in applications such as drug delivery. nbinno.com

| Application Area | Role of Sulfonated Naphthalene Derivatives |

| Construction | Key ingredient in superplasticizers for high-performance concrete. |

| Textile Industry | Used as dispersing agents and dyeing assistants for uniform color. alphachem.biz |

| Agriculture | Act as dispersants in pesticide and fertilizer formulations. alphachem.biz |

| Advanced Materials | Serve as dopants for conductive polymers and components of hydrogels. nbinno.com |

| Chemical Synthesis | Precursors and intermediates for a wide range of dyes and pigments. |

Foundational Aspects of Carbamate Compounds in Organic Synthesis and Functional Materials Research

Strategies for Carbamate Core Synthesis

The synthesis of the carbamate core is a fundamental aspect of organic chemistry, with applications ranging from pharmaceuticals to materials science. Methodologies have evolved to prioritize safety, efficiency, and environmental considerations.

Historically, the synthesis of N-substituted carbamates, key precursors to isocyanates, relied heavily on the use of highly toxic phosgene (B1210022). ionike.comcas.cn Growing environmental and safety concerns have spurred the development of numerous non-phosgene routes. ionike.comgoogle.com These contemporary methods utilize alternative, safer carbonyl sources. ionike.com

One of the most attractive non-phosgene processes is the thermal decomposition of N-substituted carbamates to yield the corresponding isocyanates. ionike.com This has intensified research into green and economically viable methods for carbamate synthesis. Prominent non-phosgene strategies include:

Carbonylation of Nitroaromatics or Amines: This approach involves the reaction of nitro-compounds or amines with carbon monoxide in the presence of transitional metal complex catalysts. ionike.com

Use of Dimethyl Carbonate (DMC): DMC has emerged as an eco-friendly substitute for phosgene. ionike.comresearchgate.net Reactions of DMC with amines, often catalyzed by mesoporous materials like AlSBA-15, can produce carbamates such as methyl N-phenyl carbamate. researchgate.net

Reaction with Urea (B33335): Urea can serve as a safe and economical carbonyl source. organic-chemistry.org The reaction of amines, urea, and alcohols over catalysts like TiO2-Cr2O3/SiO2 has been shown to produce N-substituted carbamates in high yields. researchgate.net Another pathway involves the reaction of N,N′-diphenyl urea with dimethyl carbonate, catalyzed by lead compounds or sodium methoxide, to form methyl N-phenyl carbamate. researchgate.netrsc.org

These non-phosgene routes represent a significant advancement in sustainable chemical manufacturing, avoiding the hazards associated with phosgene while providing efficient access to carbamate intermediates. cas.cngoogle.com

Table 1: Comparison of Non-Phosgene Routes for Carbamate Synthesis

| Method | Carbonyl Source | Typical Reactants | Catalysts | Reference |

|---|---|---|---|---|

| Carbonylation | Carbon Monoxide (CO) | Nitroaromatics, Amines | Transitional Metal Complexes | ionike.com |

| DMC Route | Dimethyl Carbonate (DMC) | Amines (e.g., Aniline) | Mesoporous AlSBA-15 | researchgate.net |

| Urea-based Synthesis | Urea | Amines, Alcohols | TiO2-Cr2O3/SiO2 | researchgate.net |

| Urea Derivative Route | N,N′-diphenyl urea | Dimethyl Carbonate | Sodium methoxide, Lead compounds | researchgate.netrsc.org |

The acylation of primary amines is a direct and efficient method for producing carbamates, including those containing sulfonic acid groups, which enhances water solubility. nih.gov This method is particularly relevant for the synthesis of C-Ethyl (5-sulpho-2-naphthyl)carbamate from 5-amino-2-naphthalenesulfonic acid.

A general and effective procedure involves the reaction of a primary amine with a chloroformate in a mixed solvent system. nih.gov The synthesis is typically carried out by dissolving the primary amine (which may require heating if it contains a poorly soluble sulfonic acid group) in water. An equivalent amount of the chloroformate derivative, dissolved in a solvent like tetrahydrofuran (B95107) (THF), is then added dropwise to the cooled amine solution. The reaction is facilitated by the subsequent addition of a saturated aqueous bicarbonate solution, such as sodium bicarbonate. nih.gov This base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.

This acylation method provides a reliable and inexpensive route to water-soluble carbamates containing sulfonic groups, achieving good yields under controlled conditions. nih.gov

Table 2: Optimized Conditions for Sulfonic Carbamate Synthesis via Acylation

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | Primary Amine, Chloroformate | Formation of carbamate linkage | nih.gov |

| Solvent System | Water-Tetrahydrofuran (THF) (1:1) | Dissolves both polar and non-polar reactants | nih.gov |

| Base | Saturated Sodium Bicarbonate Solution | Neutralizes HCl byproduct | nih.gov |

| Temperature | Ice-water bath cooling | Controls reaction exothermicity | nih.gov |

Transcarbamoylation, also known as transurethanization or urethane (B1682113) exchange, is an equilibrium reaction that converts one carbamate into another. acs.orgresearchgate.netnih.gov This process is valuable for synthesizing or modifying carbamates under mild conditions and is being explored for recycling polyurethanes. acs.orgresearchgate.net

The reaction involves the exchange of the alcohol moiety of a carbamate. For example, a carbamate can react with an alcohol in the presence of a catalyst to form a new carbamate and release the original alcohol. organic-chemistry.org This method avoids the use of sensitive or toxic reagents like isocyanates. researchgate.net

Several catalysts are effective for transcarbamoylation, with tin-based compounds being particularly notable. A tin-catalyzed transcarbamoylation of primary and secondary alcohols using phenyl carbamate as the carbamoyl (B1232498) donor proceeds smoothly at moderate temperatures (e.g., 90°C in toluene). organic-chemistry.org This method shows broad functional-group tolerance and uses air-stable, cost-effective reagents. organic-chemistry.org Base catalysts, such as potassium tert-butoxide, are also effective, particularly in the context of polyurethane depolymerization. acs.orgnih.gov

Table 3: Catalytic Systems for Transcarbamoylation Reactions

| Catalyst | Carbamoyl Donor | Substrate | Conditions | Reference |

|---|---|---|---|---|

| Dibutyltin maleate | Phenyl carbamate | Primary/Secondary Alcohols | Toluene, 90°C | organic-chemistry.org |

| Tin catalysts | Methyl carbamate | Alcohols | - | organic-chemistry.org |

| Potassium tert-butoxide | - (PU backbone) | Methanol (B129727) | 65°C | acs.orgnih.gov |

| Indium triflate | Urea | Alcohols | - | organic-chemistry.org |

Synthesis of Naphthalene-Containing Carbamate Systems

The naphthalene (B1677914) moiety is a common scaffold in biologically active compounds and functional materials. Its incorporation into carbamate systems can be achieved through various synthetic strategies, including multi-component reactions and targeted derivatization.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. researchgate.netresearchgate.net This approach is particularly effective for synthesizing complex molecules like 1-carbamato-alkyl-2-naphthol derivatives. researchgate.net

A common MCR strategy involves the one-pot condensation of 2-naphthol (B1666908), various aldehydes, and a nitrogen source such as a carbamate or acetonitrile (B52724). researchgate.netresearchgate.net These reactions are typically promoted by an acid catalyst. The proposed mechanism often involves the initial formation of an ortho-quinone methide intermediate from the reaction of 2-naphthol and the aldehyde, which is then trapped by the nucleophilic nitrogen source. researchgate.net A wide array of catalysts have been reported for these condensations, including silica-supported sodium hydrogen sulfate (B86663), chlorosulfonic acid, and various Lewis or Brønsted acids. researchgate.netresearchgate.net The advantages of this methodology include high yields, short reaction times, and often solvent-free conditions, making it an atom-economical and environmentally friendly approach. researchgate.net

Table 4: Catalysts for Three-Component Synthesis of Naphthol-Carbamate Derivatives

| Catalyst | Reactants | Conditions | Reference |

|---|---|---|---|

| Silica (B1680970) Supported Sodium Hydrogen Sulfate | 2-Naphthol, Aldehydes, Carbamates | Solvent-free | researchgate.net |

| Chlorosulfonic Acid | 2-Naphthol, Aldehydes, Acetonitrile | Reflux | researchgate.net |

| p-Toluenesulfonic acid (p-TSA) | 2-Naphthol, Aldehydes, Amide/Acetonitrile | - | researchgate.net |

| Cation Exchange Resin | 2-Naphthol, Aldehydes, Amide/Acetonitrile | - | researchgate.net |

The creation of analogues of a target compound like this compound is crucial for structure-activity relationship studies and the development of new materials. Derivatization can be achieved by systematically modifying different parts of the molecule.

Based on the synthetic methods described, several derivatization strategies can be employed:

Varying the Carbamate Ester Group: In the acylation synthesis (Section 2.1.2), using different alkyl or aryl chloroformates (e.g., methyl chloroformate, phenyl chloroformate) instead of ethyl chloroformate would yield a series of carbamate analogues with different ester side chains.

Modifying the Naphthalene Core: Starting with different isomers of amino-naphthalenesulfonic acid would change the substitution pattern on the naphthalene ring. For example, using 8-amino-1-naphthalenesulfonic acid would result in a different constitutional isomer.

Utilizing Multi-Component Reactions: For naphthol-based analogues, the MCR approach (Section 2.2.1) is highly versatile. A library of derivatives can be generated by simply changing the aldehyde component, leading to a wide variety of substituents at the 1-position of the naphthol ring system. researchgate.net

Curtius Rearrangement: For more complex systems, such as those based on a naphthofuran scaffold, a carboxylic acid precursor can be converted to an acyl azide (B81097). This intermediate can then undergo a Curtius rearrangement in the presence of various alcohols or phenols to generate a diverse set of carbamate derivatives. jocpr.com This allows for the introduction of a wide range of alkoxy or aryloxy groups onto the carbamate nitrogen.

These strategies provide robust and flexible pathways for generating a diverse collection of naphthalene carbamate analogues for further investigation.

Targeted Sulfonation of Naphthalene Rings

The introduction of a sulfonic acid group onto a naphthalene ring is a critical step in the synthesis of compounds like this compound. This functionalization is typically achieved through electrophilic aromatic substitution, a cornerstone of organic chemistry. The position of the sulfonation on the naphthalene moiety is highly dependent on the reaction conditions, which allows for targeted synthesis of specific isomers.

Aromatic sulfonation is a fundamental reaction where a hydrogen atom on an aromatic ring is replaced by a sulfonic acid (–SO₃H) group. wikipedia.org This transformation is a reversible electrophilic aromatic substitution reaction. wikipedia.org The most common sulfonating agent is fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comyoutube.com The actual electrophile in this reaction is believed to be protonated sulfur trioxide, HSO₃⁺, or SO₃ itself. wikipedia.orgmasterorganicchemistry.com

The mechanism begins with the attack of the π-electrons of the aromatic naphthalene ring on the electrophilic sulfur trioxide. youtube.com This rate-determining step forms a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or water, then deprotonates the sigma complex to restore aromaticity and yield the naphthalenesulfonic acid product. masterorganicchemistry.com

For naphthalene, electrophilic substitution is more facile than for benzene (B151609). scribd.com The position of the sulfonation is highly sensitive to the reaction temperature. Sulfonation of naphthalene at lower temperatures (around 80°C) kinetically favors the formation of naphthalene-1-sulfonic acid. scribd.com In contrast, carrying out the reaction at higher temperatures (160-180°C) leads to the thermodynamically more stable naphthalene-2-sulfonic acid as the major product. scribd.comshokubai.org This temperature dependence is due to the reversibility of the sulfonation reaction; the 1-sulfonic acid is formed faster, but the 2-sulfonic acid is more stable. scribd.com At higher temperatures, an equilibrium is established, favoring the thermodynamically preferred product.

| Reaction Temperature | Major Product | Type of Control |

|---|---|---|

| ~80°C | Naphthalene-1-sulfonic acid | Kinetic |

| 160-180°C | Naphthalene-2-sulfonic acid | Thermodynamic |

The controlled introduction of sulfonic acid groups into naphthalene-based structures is crucial for tailoring the properties of advanced materials. Sulfonated naphthalene derivatives are key components in the development of conductive polymers, hydrogels, and high-performance concrete admixtures. nbinno.comalphachem.biz The degree and position of sulfonation directly influence properties such as electrical conductivity, thermal stability, water solubility, and dispersing ability. nbinno.comalphachem.biz

In the construction industry, sodium naphthalene sulfonate is widely used as a superplasticizer in concrete. alphachem.biz It acts as a dispersing agent, improving the workability and flow of the concrete mixture while allowing for a reduction in water content, which ultimately enhances the strength and durability of the final product. alphachem.biz The synthesis of these materials often involves the condensation of sulfonated naphthalene with formaldehyde (B43269). researchgate.net

Precise control over the sulfonation process is essential to achieve the desired isomer distribution and product yield. For instance, a patented method for naphthalene sulfonation aims to produce a specific mixture of α/β-naphthalenesulfonic acids (10-18:82-90) by conducting the reaction in a triple system of technical naphthalenesulfonic acid, naphthalene feedstock, and sulfuric acid at temperatures between 160-168°C. google.com Research has also shown that factors like the choice of solvent can significantly impact product yield. The use of a naphthenic solvent like decalin was found to improve the yield of 2-naphthalene sulfonic acid to 93%, and a modified reactor designed to prevent naphthalene sublimation further increased the yield to nearly 98%. shokubai.org These controlled methodologies are vital for producing sulfonated naphthalenes with consistent quality for specialized applications. nbinno.com

Mechanistic Studies of Carbamate-Forming and -Transforming Reactions

The carbamate functional group is a key structural feature in a wide range of organic compounds. Its formation and transformation are of significant interest, particularly in the context of non-phosgene routes to isocyanates, which are important industrial monomers.

The formation of N-substituted carbamates, such as this compound, can often proceed through an isocyanate intermediate. The reaction of an isocyanate with an alcohol is a common and efficient method for carbamate synthesis. nih.gov The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. nih.gov This is typically followed by a proton transfer to the nitrogen atom, yielding the carbamate product. nih.gov The reactivity of the isocyanate is influenced by its substituents; electron-withdrawing groups enhance its electrophilicity and reactivity, while electron-donating groups have the opposite effect. nih.gov

| Reaction | Reactants | Product | Key Intermediate/Pathway |

|---|---|---|---|

| Carbamate Synthesis | Isocyanate + Alcohol | N-Substituted Carbamate | Nucleophilic attack on isocyanate carbon |

| Carbamate Decomposition | N-Substituted Carbamate | Isocyanate + Alcohol | Thermal cleavage |

To improve the efficiency and selectivity of carbamate-forming and -transforming reactions, various catalytic systems have been investigated. In the thermal cracking of carbamates to isocyanates, catalysts are employed to lower the required reaction temperature and minimize side reactions. mdpi.com Studies on the decomposition of methyl N-phenyl carbamate have evaluated multiple catalysts, including metal oxides like zinc oxide (ZnO), bismuth(III) oxide (Bi₂O₃), and aluminum oxide (Al₂O₃). mdpi.com Single-component metal catalysts, particularly those based on zinc, have shown advantages such as high activity and cost-effectiveness in the decomposition process. researchgate.net

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has emerged as a versatile and efficient catalyst for a wide range of organic transformations, including the formation of carbon-carbon and carbon-nitrogen bonds. acs.orgresearchgate.net CAN is noted for its low cost, eco-friendly nature, ease of handling, and high reactivity, often requiring only small catalytic amounts. researchgate.net It has been successfully used to catalyze the substitution reaction of various alcohols with nucleophiles. researchgate.net For instance, CAN promotes the reaction of ferrocenyl alcohol with N-, S-, and O-centered nucleophiles under mild conditions. researchgate.net Its effectiveness in promoting multicomponent reactions makes it a strong candidate for developing sustainable synthetic methodologies. researchgate.net While direct catalysis of the formation of this compound by CAN is not extensively detailed, its proven ability to facilitate related C-N bond-forming reactions suggests its potential applicability in such syntheses. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (1H) NMR Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl group, the carbamate N-H proton, and the six protons on the disubstituted naphthalene ring.

The ethyl group protons typically appear as a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) due to spin-spin coupling. The naphthalene ring protons present a more complex pattern due to their varied chemical environments and coupling interactions. The electron-donating nature of the carbamate group and the electron-withdrawing nature of the sulfonic acid group significantly influence the chemical shifts of the aromatic protons. researchgate.nettandfonline.com Protons H-1 and H-3, being ortho to the carbamate, are expected to be shielded, while protons H-4 and H-6, which are peri and ortho to the sulpho group, would be deshielded and appear at a lower field.

Illustrative ¹H NMR Data for this compound: This data is predicted based on the analysis of analogous structures and established substituent effects.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | ~ 1.35 | triplet | J = 7.1 Hz |

| OCH₂ (ethyl) | ~ 4.25 | quartet | J = 7.1 Hz |

| H-3 | ~ 7.30 | doublet | J = 8.8 Hz |

| H-7 | ~ 7.60 | triplet | J ≈ 7.5 Hz |

| H-1 | ~ 7.85 | doublet | J = 8.8 Hz |

| H-8 | ~ 7.95 | doublet | J ≈ 8.0 Hz |

| H-6 | ~ 8.20 | doublet of doublets | J = 8.5, 1.5 Hz |

| H-4 | ~ 8.50 | singlet (broad) | - |

| N-H (carbamate) | ~ 9.80 | singlet (broad) | - |

Carbon (13C) NMR Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each chemically unique carbon atom gives a distinct signal. In the spectrum of this compound, signals for the two ethyl carbons, the carbamate carbonyl carbon, and the ten carbons of the naphthalene ring are expected.

Substituent effects are also critical in ¹³C NMR. datapdf.comacs.orgacs.org The carbon atom attached to the nitrogen of the carbamate (C-2) and the carbon bearing the sulfonic acid group (C-5) are significantly influenced, as are the other carbons in the aromatic system. The carbonyl carbon of the carbamate group characteristically appears in the 153-156 ppm range.

Illustrative ¹³C NMR Data for this compound: This data is predicted based on the analysis of analogous structures and established substituent effects.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C H₃ (ethyl) | ~ 14.5 |

| OC H₂ (ethyl) | ~ 61.5 |

| C-3 | ~ 118.0 |

| C-1 | ~ 120.5 |

| C-7 | ~ 125.0 |

| C-4 | ~ 126.5 |

| C-8 | ~ 128.0 |

| C-6 | ~ 129.0 |

| C-9 (quaternary) | ~ 130.0 |

| C-10 (quaternary) | ~ 134.0 |

| C-2 (quaternary) | ~ 138.0 |

| C-5 (quaternary) | ~ 142.0 |

| C=O (carbamate) | ~ 154.0 |

Advanced NMR Techniques for Complex Naphthalene Carbamate Systems

For complex molecules, one-dimensional NMR spectra can suffer from signal overlap, especially in the aromatic region. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities and confirm structural assignments. semanticscholar.orgresearchgate.netipb.pt

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of the proton network. For the naphthalene moiety, it would confirm the relationships between adjacent protons, such as H-6/H-7 and H-7/H-8, which is crucial for unambiguous assignment.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly valuable for identifying quaternary (non-protonated) carbons by observing their correlations to nearby protons. For instance, the NH proton would be expected to show a correlation to the carbonyl carbon and to carbons C-2 and C-3 of the naphthalene ring, confirming the position of the carbamate group.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule and its fragments, serving as a powerful tool for confirming molecular formulas. miamioh.edu For this compound (Molecular Formula: C₁₃H₁₃NO₅S), HRMS can confirm the exact mass of the molecular ion.

Under electrospray ionization (ESI), the compound would likely be observed as the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺. The analysis of the fragmentation patterns (MS/MS) provides insight into the compound's structure. Key fragmentation pathways for carbamates and aryl sulfonates include the loss of small neutral molecules. researchgate.netnih.govresearchgate.net

Predicted HRMS Data and Plausible Fragments for this compound:

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₁₃H₁₄NO₅S⁺ | 296.0587 |

| [M+Na]⁺ | C₁₃H₁₃NNaO₅S⁺ | 318.0406 |

| [M+H - C₂H₄]⁺ | C₁₁H₁₀NO₅S⁺ | 268.0274 |

| [M+H - CO₂]⁺ | C₁₂H₁₄NO₃S⁺ | 252.0689 |

| [M+H - SO₃]⁺ | C₁₃H₁₄NO₂S⁺ | 232.0788 |

Gas Chromatography-Mass Spectrometry (GC-MS) in Carbamate Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in the gas phase before detecting them with a mass spectrometer. However, direct analysis of this compound by GC-MS is generally not feasible for two primary reasons:

Thermal Lability: Carbamates are often thermally labile, meaning they can decompose at the high temperatures used in the GC injection port and column. nih.govnih.govresearchgate.net This degradation leads to inaccurate quantification and structural analysis.

Low Volatility: The presence of the highly polar sulfonic acid group (-SO₃H) makes the molecule non-volatile. Volatility is a prerequisite for a compound to be analyzed by gas chromatography.

To overcome these limitations, chemical derivatization is necessary. gcms.cz The sulfonic acid group must be converted into a more volatile ester, for example, a methyl sulfonate or ethyl sulfonate. researchgate.netosti.gov The carbamate N-H proton may also be derivatized (e.g., via silylation) to enhance thermal stability. mdpi.com Following a robust derivatization protocol, the resulting less polar and more volatile analogue could be analyzed by GC-MS, where it would exhibit characteristic retention times and fragmentation patterns related to the derivatized structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Diverse Carbamate Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the analysis of carbamate derivatives, including compounds structurally related to this compound. Many carbamates are thermally labile, making them unsuitable for direct analysis by gas chromatography. taylorfrancis.comlcms.cz LC-MS circumvents this issue by separating compounds in the liquid phase before ionization and mass analysis, making it a preferred technique for these molecules. taylorfrancis.com

Advancements in LC-MS/MS technology are widely accepted for analyzing complex samples, such as those found in food and environmental matrices. ingenieria-analitica.com Techniques like Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a tandem mass spectrometer (e.g., QTRAP) allow for the systematic analysis of multiple carbamate residues simultaneously. nih.gov Ionization is commonly achieved using electrospray ionization (ESI), typically in positive ion mode, which generates protonated molecules [M+H]⁺ that are used for identification and quantification. lcms.cznih.gov

For enhanced selectivity and sensitivity, analysts employ methods such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). lcms.czingenieria-analitica.com In MRM mode, specific precursor-to-product ion transitions are monitored for each target analyte, significantly reducing matrix interference and improving detection limits. nih.gov For instance, in the analysis of ethyl carbamate, the transition m/z = 90.0 → 62.1 has been used for quantification. google.com This high degree of specificity allows for accurate quantification of carbamates even at trace levels in complex samples. nih.gov

Table 1: Exemplary LC-MS Parameters for Carbamate Analysis

| Parameter | Conditions for General Carbamate Pesticides lcms.cz | Conditions for 15 Carbamate Pesticides nih.gov |

|---|---|---|

| Chromatography | Shim-pack FC-ODS (2.0mm I.D. x 150 mm L.) | Waters BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% formic acid in water B: Acetonitrile | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | | Flow Rate | 0.2 mL/min | 0.3 mL/min | | Ionization Mode | ESI Positive | ESI Positive | | Scan Mode | SIM | MRM | | Example Analytes | Carbaryl, Isoprocarb, Benomyl, Carbofuran (B1668357) | Carbofuran, Carbaryl, Methomyl (B1676398), Propoxur |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for the qualitative analysis of carbamates, allowing for the identification of key functional groups present in their molecular structure. The analysis of this compound would reveal characteristic absorption bands corresponding to its carbamate, naphthyl, and sulphonate moieties.

The carbamate group (–NH–C(=O)–O–) gives rise to several distinct vibrational bands. A key absorption is the N-H stretching vibration, which typically appears in the range of 3300-3500 cm⁻¹. rsc.org The carbonyl (C=O) stretching vibration is another prominent feature, generally observed between 1690 and 1740 cm⁻¹. rsc.orgoup.com The position of this band can be influenced by hydrogen bonding; a shift to higher frequencies (approx. 35 cm⁻¹) is often seen when moving from the solid to the liquid phase, indicating a loss of intermolecular hydrogen bonding. oup.com Other characteristic absorptions include C-N stretching (approx. 1275-1365 cm⁻¹) and C-O stretching vibrations. rsc.orgmdpi.com

The presence of the naphthalene ring in this compound would be confirmed by aromatic C=C stretching vibrations, typically found in the 1450-1620 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹. The sulpho group (–SO₃H) would exhibit characteristic S=O stretching bands.

Table 2: Characteristic IR Absorption Frequencies for Carbamate Functional Groups

| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H | Stretching | 3300 - 3500 | rsc.org |

| C=O | Stretching | 1690 - 1740 | rsc.orgoup.com |

| N-H | Bending | ~1610 | rsc.org |

| C-N | Stretching | 1275 - 1365 | rsc.orgmdpi.com |

| C-O | Stretching | 1030 - 1070 | rsc.org |

Chromatographic Separation Techniques for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred chromatographic method for the analysis of most carbamates due to the thermal instability of many compounds within this class. taylorfrancis.comresearchgate.net It is widely used for both quantitative analysis and preparative separations of carbamate insecticides and other derivatives. acs.org

The most common mode of separation is reversed-phase HPLC, utilizing stationary phases such as C18. nih.gov This allows for the effective separation of carbamates based on their differential partitioning between the nonpolar stationary phase and a polar mobile phase, typically a mixture of water and acetonitrile or methanol. lcms.cz Detection is often achieved using UV-Vis spectrophotometry or, for higher sensitivity and selectivity, fluorescence detection, which may require post-column derivatization. ingenieria-analitica.com However, the coupling of HPLC with mass spectrometry (LC-MS) is now widely accepted as a superior technique for identification and quantification. taylorfrancis.com

Table 3: Typical HPLC Conditions for Carbamate Separation

| Parameter | Condition Set 1 lcms.cz | Condition Set 2 acs.org |

|---|---|---|

| Column | Shim-pack FC-ODS (C18) | Not specified, reversed-phase |

| Mobile Phase | Water/Acetonitrile gradient with 0.1% formic acid | Not specified |

| Detection | Mass Spectrometry (MS) | UV-Vis |

| Application | Quantitative analysis of pesticide residues | Quantification of carbamate pesticides after extraction |

| Analytes | Carbaryl, Thiodicarb, Benfuracarb | Bendiocarb, Carbaryl, Carbofuran, Propoxur |

While HPLC is generally favored, Gas Chromatography (GC) can be a viable option for the analysis of thermally stable or volatile carbamate derivatives. The primary challenge in GC analysis of carbamates is their thermal lability, which can lead to degradation in the high-temperature environment of the GC injector and column. taylorfrancis.comproquest.com

To overcome this limitation, several strategies have been developed. One approach is chemical derivatization to create more volatile and thermally stable analogues. proquest.com For instance, flash alkylation (e.g., methylation) in the injector port has been successfully used to analyze a range of carbamates by GC-MS/MS. scispec.co.th Another strategy involves using specialized injection techniques, such as a septum-equipped temperature programmable injector (SPI), which minimizes the thermal stress on the analytes before they enter the column. proquest.com When coupled with a sensitive detector like a mass spectrometer (GC-MS), this approach can serve as a powerful confirmatory method to complement HPLC results. proquest.com

Table 4: GC-amenable Carbamates and Analysis Techniques

| Carbamate Analyte | GC Technique | Purpose | Reference |

|---|---|---|---|

| Carbaryl, Carbofuran, Propoxur | GC-MS/MS with SPI injector | Address thermal lability, confirmatory analysis | proquest.com |

| 19 different carbamates | GC-MS/MS with flash alkylation | Create thermally stable derivatives for robust analysis | scispec.co.th |

Electrophoretic methods offer an alternative to traditional chromatography for the separation of carbamates. Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is particularly well-suited for this purpose. wikipedia.org MEKC extends the applicability of capillary electrophoresis to neutral analytes, which is a key advantage since many carbamate derivatives are uncharged. core.ac.uk

In MEKC, a surfactant, such as sodium dodecyl sulfate (SDS), is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles. wikipedia.org Separation is achieved based on the differential partitioning of analytes between the aqueous buffer (mobile phase) and the hydrophobic interior of the micelles (pseudo-stationary phase). core.ac.uk This technique has been successfully optimized for the baseline separation of hydrolyzed carbamate derivatives. nih.gov Coupling MEKC with mass spectrometry (MEKC-ESI-MS) provides a powerful analytical tool, though challenges such as ensuring a stable electrospray process must be addressed, for example, by using partial filling techniques or reverse migrating micelles. nih.gov

Advanced Sample Preparation and Extraction Methodologies for Complex Matrices

The accurate analysis of this compound and its analogues from complex matrices like food or environmental samples necessitates an effective sample preparation step. researchgate.net This step is crucial for extracting the target analytes, removing interfering matrix components, and concentrating the sample to meet the detection limits of analytical instruments. nih.gov

Solid-Phase Extraction (SPE) is a widely used technique that requires significantly lower volumes of organic solvents compared to traditional liquid-liquid extraction (LLE). researchgate.net In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analytes, which are then eluted with a small volume of a suitable solvent. nih.gov This method has been shown to achieve high preconcentration factors for carbamate pesticides in water samples. nih.gov

A more recent and popular method, particularly in food analysis, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. ingenieria-analitica.com This procedure typically involves an extraction/partitioning step with acetonitrile followed by a dispersive-SPE (d-SPE) cleanup step using a combination of salts and sorbents to remove interfering substances like fats, sugars, and pigments. nih.gov The QuEChERS method has been optimized for the extraction of numerous carbamate pesticides from fruit and vegetable juices with excellent recoveries. ingenieria-analitica.com Other modern approaches include various microextraction techniques such as dispersive liquid-liquid microextraction (DLLME), which further reduce solvent consumption and extraction time. researchgate.netnih.gov

Table 5: Comparison of Sample Preparation Techniques for Carbamate Analysis

| Technique | Principle | Typical Matrix | Advantages | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid sorbent and a liquid sample. | Water, Environmental Samples | High preconcentration factor, reduced solvent use. | researchgate.netnih.gov |

| QuEChERS | Acetonitrile extraction followed by d-SPE cleanup. | Fruits, Vegetables, Food | Fast, simple, low solvent use, high throughput. | ingenieria-analitica.comnih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid injection of a mixture of extraction and disperser solvents into the aqueous sample. | Water | Very low solvent consumption, rapid, high enrichment. | researchgate.netnih.gov |

| Magnetic Solid-Phase Extraction (MSPE) | Use of magnetic nanoparticles as sorbents for easy separation. | Fruits, Vegetables | Rapid separation with a magnet, high efficiency. | acs.org |

Solid Phase Extraction (SPE) for Enrichment and Clean-up

Solid Phase Extraction (SPE) is a widely utilized sample preparation technique designed to isolate and concentrate analytes from complex matrices while removing interfering substances. gcms.cz This method is more efficient than traditional liquid-liquid extraction, offering benefits such as reduced solvent consumption, rapid processing times, and the potential for automation. gcms.cz The fundamental principle of SPE involves the partitioning of solutes between a solid stationary phase and a liquid mobile phase. For a compound like this compound, which possesses both hydrophobic (naphthyl ring) and highly polar, ionizable (sulpho group) characteristics, a multi-modal SPE strategy is often necessary for effective enrichment and clean-up.

The process typically involves a sequence of five steps: sample pre-treatment, conditioning of the SPE sorbent, sample loading, washing away interferences, and finally, eluting the analyte of interest. sigmaaldrich.com The selection of the appropriate sorbent is critical. Given the dual nature of the target molecule, reversed-phase sorbents like C18 could retain the compound based on hydrophobic interactions with the naphthalene structure, while an ion-exchange mechanism would be effective for the negatively charged sulphonate group. nih.gov For instance, a strong anion exchange (SAX) sorbent, which contains a quaternary ammonium functional group, could be employed to retain the sulphonate moiety via electrostatic attraction. gcms.cznih.gov

The development of an SPE method requires careful optimization of various parameters to achieve high recovery and purity. This includes adjusting the pH of the sample to ensure the target analyte is in the correct ionic form for retention, selecting appropriate wash solvents to remove matrix components without prematurely eluting the analyte, and choosing an elution solvent that effectively disrupts the analyte-sorbent interaction. sigmaaldrich.com For this compound, a typical approach might involve loading the sample under aqueous acidic conditions to ensure the carbamate is stable and the sulphonate group is ionized. The washing step could involve a solvent of intermediate polarity (e.g., methanol/water mixture) to remove less-retained impurities. Elution would then be achieved by using a solvent system designed to disrupt both ionic and hydrophobic interactions, such as an organic solvent (e.g., methanol or acetonitrile) containing a buffer or salt at a high concentration or altered pH to neutralize the charge interaction. gcms.cz

| Parameter | Conditioning Solvent | Equilibration Buffer | Sample Loading pH | Wash Solvent | Elution Solvent | Sorbent Type |

|---|---|---|---|---|---|---|

| Condition 1 | Methanol (3 mL) | Deionized Water (3 mL) | pH 3.0-4.0 | 5% Methanol in Water | Acetonitrile with 1% Formic Acid | Reversed-Phase (C18) |

| Condition 2 | Methanol (3 mL) | Phosphate (B84403) Buffer (pH 7.5) | pH 7.0-8.0 | 5 mM Phosphate Buffer | Methanol with 5% Ammonium Hydroxide | Strong Anion Exchange (SAX) |

| Condition 3 | Methanol (3 mL) | Deionized Water (pH 6.0) | pH 5.5-6.5 | 20% Acetonitrile in Water | Acetonitrile/Methanol (1:1) with 2% Acetic Acid | Mixed-Mode (Reversed-Phase/Anion Exchange) |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol Optimization

The QuEChERS method is a streamlined and effective approach for the extraction and clean-up of analytes, particularly pesticide residues like carbamates, from a wide variety of sample matrices. mdpi.com The methodology consists of two main stages: an initial extraction and partitioning step using an organic solvent (typically acetonitrile) and a salt mixture, followed by a dispersive solid-phase extraction (dSPE) step for clean-up. mdpi.commdpi.com

For the analysis of this compound and its analogues, the standard QuEChERS protocol would require optimization to ensure efficient extraction and recovery, especially given the compound's high polarity due to the sulpho group.

Extraction and Partitioning : A homogenized sample is first extracted with acetonitrile. Acetonitrile is chosen for its ability to effectively precipitate proteins and its miscibility with water, which allows for the extraction of a broad range of polar and non-polar compounds. mdpi.com Subsequently, a mixture of salts, commonly magnesium sulfate (MgSO₄) for removing excess water and sodium chloride (NaCl) or a citrate (B86180) buffer to induce phase separation and control pH, is added. mdpi.comresearchgate.net The specific salt composition can be adjusted to optimize the partitioning of the target analyte into the organic layer.

Dispersive SPE (dSPE) Clean-up : An aliquot of the acetonitrile extract is then subjected to dSPE. This involves adding a combination of sorbents to the extract and mixing vigorously. For carbamate analysis, Primary Secondary Amine (PSA) is a common sorbent used to remove organic acids, fatty acids, and sugars. researchgate.net Graphitized Carbon Black (GCB) can be employed to remove pigments and sterols, though it may also retain planar molecules like the naphthalene structure and must be used judiciously. magtech.com.cn C18 sorbent is effective for removing non-polar interferences like lipids. mdpi.com Given the sulphonated nature of the target compound, the amount and type of dSPE sorbent must be carefully selected to minimize analyte loss while maximizing the removal of matrix interferences. researchgate.net

Optimization studies for carbamates have shown that recovery rates can vary significantly depending on the matrix and the specific dSPE sorbents used. nih.govnih.gov For this compound, a key optimization parameter would be the choice of buffer in the extraction step to maintain a pH that ensures the stability of the carbamate ester and the ionized state of the sulphonate group, facilitating its partitioning behavior.

| Step | Component/Parameter | Function/Purpose | Optimization Considerations for Sulphonated Analogues |

|---|---|---|---|

| Extraction | Extraction Solvent | Acetonitrile | Ensure efficient extraction of the polar sulphonate group. |

| Salts | MgSO₄, NaCl, Sodium Citrate | Induce phase separation, remove water, control pH. | Adjusting buffer composition to optimize partitioning. |

| dSPE Clean-up | PSA (Primary Secondary Amine) | Removes organic acids, sugars. | Potential for interaction with the acidic sulpho group. |

| C18 | Removes non-polar lipids. | Minimal loss of the hydrophobic naphthalene moiety. | |

| GCB (Graphitized Carbon Black) | Removes pigments, sterols. | High risk of losing the planar naphthalene structure; use sparingly. |

| Carbamate Analogue | Matrix | Fortification Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |

|---|---|---|---|---|---|

| Carbofuran | Vegetables | 10 | 95.4 | 5.2 | researchgate.net |

| Aldicarb | Herbs | 20 | 88.0 | 7.0 | nih.gov |

| Carbaryl | Fruits | 50 | 101.2 | 8.5 | researchgate.net |

| Methiocarb | Soil | 100 | 92.0 | 11.0 | mdpi.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. buodisha.edu.in This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which is invaluable for the unambiguous structural elucidation of novel compounds like this compound. researchgate.netrsc.org

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging step. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. buodisha.edu.in By analyzing the positions and intensities of these spots, the size and shape of the unit cell (the basic repeating unit of the crystal) can be determined, and the arrangement of atoms within the unit cell can be calculated. researchgate.net

For a molecule like this compound, a crystallographic study would reveal key structural features:

Conformation : The relative orientation of the ethyl carbamate group with respect to the naphthalene ring system. nih.gov

Planarity : The degree of planarity of the fused naphthalene rings. mdpi.com

Bond Geometry : Precise bond lengths and angles of the carbamate (-O-CO-NH-), sulphonate (-SO₃⁻), and ethyl (-CH₂-CH₃) groups. eurjchem.com

Intermolecular Interactions : The solid-state structure is often stabilized by a network of non-covalent interactions. The presence of the N-H group in the carbamate and the oxygen atoms in both the carbamate and sulphonate groups makes the molecule a prime candidate for forming strong hydrogen bonds. mdpi.comeurjchem.com Additionally, π-π stacking interactions between the aromatic naphthalene rings of adjacent molecules are likely to play a significant role in the crystal packing. nih.gov

The final refined crystal structure provides atomic coordinates, from which a detailed molecular model can be generated. This solid-state structural information is crucial for understanding the compound's physical properties and its potential interactions in a biological or chemical system.

| Parameter | Example 1: Naphthalene Derivative mdpi.com | Example 2: Ethyl Carbamate Derivative nih.gov | Example 3: Naphthylamine Derivative cambridge.org |

|---|---|---|---|

| Formula | C₂₅H₂₅N₄O₆P | C₂₁H₂₂N₂O₂S | C₁₅H₁₄N₂ |

| Crystal System | Monoclinic | Triclinic | Monoclinic |

| Space Group | P2₁/c | P-1 | P2/m |

| a (Å) | 16.998(3) | 8.513(3) | 10.375(5) |

| b (Å) | 9.033(2) | 9.774(3) | 17.665(6) |

| c (Å) | 17.201(3) | 12.597(4) | 5.566(2) |

| β (°) | 109.11(2) | 107.13(2) | 100.11(3) |

| Volume (ų) | 2492.1(8) | 980.5(5) | 1004.3(5) |

| Key Interactions | N-H···O, C-H···O Hydrogen Bonds | N-H···N, C-H···O Hydrogen Bonds, π-π Stacking | Not specified |

Computational Chemistry and Theoretical Modeling of Sulfonated Naphthalene Carbamates

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of sulfonated naphthalene (B1677914) carbamates. tandfonline.com By solving approximations of the Schrödinger equation, these methods can predict a variety of molecular properties. For a molecule like C-Ethyl (5-sulpho-2-naphthyl)carbamate, calculations are typically performed using a basis set such as 6-311++G(d,p) to accurately describe the electron distribution. tandfonline.com

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. samipubco.comsamipubco.com

The distribution of these frontier orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. In a typical sulfonated naphthalene structure, the HOMO and LUMO are often delocalized across the π-system of the naphthalene rings. tandfonline.comresearchgate.net The electron-withdrawing sulfonate group (-SO₃H) and the carbamate (B1207046) group (-NHCOO-C₂H₅) significantly influence this distribution, thereby modulating the molecule's reactivity.

Table 1: Predicted Electronic Properties of a Model Sulfonated Naphthalene Carbamate using DFT Note: These are representative values based on calculations for similar naphthalene derivatives and serve an illustrative purpose.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.13 eV | Indicates electron-donating capability |

| LUMO Energy | -1.38 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.75 eV | Correlates with chemical reactivity and stability samipubco.com |

| Dipole Moment | 5.8 Debye | Measures the overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.gov For this compound, MD simulations can model its behavior in an aqueous solution or its interaction with a surface. pku.edu.cn

Quantitative Structure-Activity Relationship (QSAR) Studies for N-Substituted Carbamate Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov For N-substituted carbamates, QSAR models can predict their reactivity, for instance, as enzyme inhibitors. chemrxiv.org

The reactivity of carbamates is often dependent on the electronic properties of their substituents. nih.gov Electron-withdrawing groups attached to the phenyl ring of an O-phenyl carbamate, for example, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing its reactivity. nih.gov This effect can be quantified using parameters like the Hammett sigma (σ) constant, which measures the electron-donating or electron-withdrawing influence of a substituent. A QSAR analysis might reveal a strong logarithmic correlation between an activity measure (like an inhibition constant, IC₅₀) and the Hammett constant. nih.gov

Table 2: Example QSAR Data for Carbamate Reactivity Based on the principle that electron-withdrawing groups enhance reactivity, as described in literature. nih.gov

| Substituent (on Aryl Ring) | Hammett Constant (σ) | Relative Reactivity (Predicted) |

| -OCH₃ (Electron-donating) | -0.27 | Low |

| -H (Neutral) | 0.00 | Medium |

| -Cl (Electron-withdrawing) | +0.23 | High |

| -NO₂ (Strongly withdrawing) | +0.78 | Very High |

Theoretical Approaches to Elucidate Photodegradation Mechanisms

Theoretical methods are crucial for understanding the mechanisms by which molecules like sulfonated naphthalenes degrade under UV irradiation. researchgate.netrsc.org The process often involves the absorption of a photon, promoting the molecule to an excited electronic state, which can then undergo bond cleavage or react with other species like oxygen. nih.gov

Frontier Molecular Orbital (FMO) theory is a key tool in this context. The nature of the HOMO and LUMO can predict the molecule's photochemical behavior. For instance, if the HOMO-LUMO transition corresponds to a π-π* transition localized on the naphthalene ring system, this can lead to reactions characteristic of excited aromatic compounds. nih.gov Furthermore, calculating the charge distribution in both the ground and excited states can identify atoms that become significantly more or less electron-rich upon photoexcitation. This change in electron density can pinpoint the bonds most likely to break or the sites most susceptible to attack by reactive oxygen species, which are often implicated in the photodegradation of sulfonated aromatic compounds. researchgate.net

Modeling of Adsorption Phenomena on Catalytic Surfaces

Computational modeling is widely used to investigate how sulfonated organic molecules adsorb onto the surfaces of catalysts or other materials, which is relevant for both catalytic degradation and environmental remediation processes. acs.org Density Functional Theory (DFT) calculations can be employed to model the interaction between the adsorbate molecule (this compound) and a slab model representing the catalyst surface (e.g., TiO₂, carbon nanotubes, or clays). researchgate.netresearchgate.net

These models can determine the most stable adsorption geometry and calculate the adsorption energy, which indicates the strength of the interaction. researchgate.net The analysis often reveals that adsorption is driven by a combination of interactions:

Electrostatic interactions: Between the negatively charged sulfonate group and positive sites on the surface.

Hydrogen bonding: Involving the carbamate NH and C=O groups and hydroxyl groups on the catalyst surface. acs.org

Van der Waals forces: Particularly π-stacking between the naphthalene ring and graphitic surfaces. acs.org

By calculating properties such as the charge transfer between the molecule and the surface, these theoretical studies can explain how adsorption facilitates catalytic reactions, for example, by weakening certain chemical bonds within the molecule. researchgate.net

Academic Research Applications of C Ethyl 5 Sulpho 2 Naphthyl Carbamate and Analogous Compounds

Applications in Biochemical and Enzymatic Assay Development

The presence of a chromogenic naphthyl group and a reactive carbamate (B1207046) moiety makes C-Ethyl (5-sulpho-2-naphthyl)carbamate and its derivatives valuable tools in the development of colorimetric and spectrophotometric assays for key biological molecules and enzymes.

Colorimetric Methods for Inorganic Phosphate (B84403) Detection (Burton's Reagent Context)

This compound is identified as a key component of Burton's reagent, which is utilized for the detection and quantification of inorganic phosphate in biological samples. stanford.edu The fundamental principle of this and similar methods is the reaction of inorganic phosphate with a molybdate (B1676688) salt in an acidic medium to form a phosphomolybdate complex. google.combiolabo.fr This complex can then be reduced to produce a distinctively colored compound, most commonly "molybdenum blue," the intensity of which is proportional to the phosphate concentration and can be measured spectrophotometrically. academiascholarlyjournal.orgrxmarine.com

The general procedure for such assays involves the following steps:

Mixing the biological sample containing inorganic phosphate with an acidic molybdate solution.

Addition of a reducing agent to the resulting phosphomolybdate complex.

Measurement of the absorbance of the resulting colored solution at a specific wavelength, typically between 600 and 900 nm. academiascholarlyjournal.org

While the specific formulation of Burton's reagent involving this compound is not detailed in recent literature, the underlying principle of phosphate detection through phosphomolybdate formation is a well-established and widely used technique in biochemistry. researchgate.netnih.gov

Quantification of Phosphatase Activity in Biological Systems

The enzymatic activity of phosphatases, enzymes that catalyze the hydrolysis of phosphate esters, can be quantified using substrates derived from naphthyl compounds. assaygenie.com These assays are based on the principle that the phosphatase cleaves a phosphate group from a naphthyl phosphate derivative, releasing a naphthol product. This product can then be detected, often through a colorimetric reaction.

For instance, 1-naphthyl phosphate is a commonly used substrate for acid phosphatases. researchgate.net The enzymatic hydrolysis of 1-naphthyl phosphate yields 1-naphthol (B170400). The rate of 1-naphthol release, which is directly proportional to the phosphatase activity, can be monitored continuously by measuring the increase in absorbance at a specific wavelength (e.g., 320 nm). researchgate.net This continuous assay method allows for the precise determination of the initial reaction rate, which is crucial for kinetic studies of the enzyme. researchgate.net

The released naphthol can also be coupled with a diazonium salt, such as Fast Red-TR, to produce a colored azo dye, providing a sensitive endpoint assay. nih.gov The intensity of the color produced is proportional to the amount of naphthol released and, therefore, to the phosphatase activity.

Design of Spectrophotometric Assay Reagents

Derivatives of naphthyl compounds are valuable in the design of spectrophotometric assay reagents due to their favorable spectroscopic properties. The introduction of specific functional groups onto the naphthalene (B1677914) ring can modulate the wavelength of maximum absorbance and the molar absorptivity of the resulting chromophore, allowing for the development of sensitive and specific assays.

In the context of phosphatase assays, the choice of the naphthyl phosphate substrate is critical. For example, the use of α-naphthyl ester derivatives has been shown to result in more sensitive assays for various proteases compared to their methyl or ethyl ester counterparts. nih.gov This is attributed to the higher molar absorptivity of the released α-naphthol.

The design of such reagents also considers factors like substrate solubility, stability, and the kinetic parameters (Km and kcat) of the enzymatic reaction. researchgate.net By optimizing these properties, researchers can develop robust and reliable spectrophotometric assays for a wide range of enzymes.

Utilization as Chemical Tracers in Geothermal Reservoir Characterization

Analogous compounds to this compound, specifically various isomers of naphthalene sulfonates, have proven to be highly effective chemical tracers for characterizing fluid flow in geothermal reservoirs. stanford.eduresearchgate.net These compounds are favored due to their high thermal stability, good detectability, and environmentally benign nature. stanford.edustanford.edu

Naphthalene sulfonates are a class of polyaromatic sulfonates that are fluorescent, allowing for their detection at very low concentrations, often in the parts-per-trillion range, using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. stanford.edunih.gov Their sulfonate groups render them water-soluble and resistant to adsorption on the negatively charged surfaces of reservoir rocks. unr.edu

Key findings from field and laboratory studies on naphthalene sulfonate tracers include:

High Thermal Stability: Many naphthalene sulfonate isomers have demonstrated stability at temperatures exceeding 300°C, making them suitable for use in high-temperature geothermal systems. stanford.eduwgtn.ac.nz For example, 1,3,6-naphthalene trisulfonate has been shown to be stable enough for use in reservoirs as hot as 340°C. stanford.edu

Low Detection Limits: The inherent fluorescence of naphthalene sulfonates allows for excellent detection limits, typically around 200 parts per trillion. stanford.edu This high sensitivity enables the use of small quantities of tracer and the detection of tracer returns over long distances and after significant dilution within the reservoir.

Successful Field Applications: Naphthalene sulfonates have been successfully used in numerous geothermal fields worldwide, including Dixie Valley, Nevada; Ohaaki, New Zealand; and Awibengkok, Indonesia, to trace injection-production flow patterns. stanford.eduresearchgate.netstanford.edu

Below is a table summarizing the properties of some commonly used naphthalene sulfonate geothermal tracers:

| Tracer Compound | Thermal Stability | Detection Limit (approx.) |

| 1,3,6-Naphthalene Trisulfonate | Up to 340°C | 200 ppt |

| 1,5-Naphthalene Disulfonate | High | 200 ppt |

| 7-Amino-1,3-naphthalene Disulfonate | Good (up to 250°C) | 500 ppt |

| 2-Naphthalene Sulfonate | Very High (stable at 330°C for one week) | < 0.1 ppb |

| 2,7-Naphthalene Disulfonate | Very High (stable at 330°C for one week) | ~0.5 ppb (background) |

This table is generated based on data from multiple sources. stanford.edustanford.eduunr.edustanford.edu

Catalytic Applications in Organic Synthesis

The sulfonic acid group is a strong Brønsted acid, and its incorporation into various materials can create efficient solid acid catalysts. While this compound itself is not directly cited as a catalyst, the sulfonic acid functional group it contains is central to a class of heterogeneous catalysts with significant applications in organic synthesis.

Sulfonic Acid-Functionalized Mesoporous Materials as Heterogeneous Catalysts

Mesoporous materials, such as silica (B1680970) (e.g., MCM-41, SBA-15), offer high surface areas and ordered pore structures, making them excellent supports for catalytic active sites. mdpi.comacs.org By functionalizing these materials with sulfonic acid groups, it is possible to create solid acid catalysts that combine the advantages of homogeneous catalysts (high activity) with those of heterogeneous catalysts (ease of separation and reusability). mdpi.comuq.edu.au

The synthesis of these catalysts typically involves the introduction of sulfur-containing organic groups onto the silica surface, followed by oxidation to sulfonic acid. nih.govacs.org Common methods include:

Grafting: The pre-synthesized mesoporous silica is treated with a sulfur-containing silane, such as (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), followed by oxidation. mdpi.com

Co-condensation: The silica precursor (e.g., tetraethoxysilane) and the sulfur-containing organosilane are condensed together in the presence of a structure-directing agent. nih.govproquest.com

These sulfonic acid-functionalized mesoporous materials have demonstrated high catalytic activity in a variety of organic reactions, including:

Esterification and Transesterification: They are effective catalysts for the production of esters, including biodiesel, from fatty acids and alcohols. mdpi.com

Alkylation and Acylation: These catalysts can be used in Friedel-Crafts alkylation and acylation reactions. nih.gov

Condensation Reactions: They have been employed in various condensation reactions, such as the synthesis of bisphenols. uq.edu.au

Hydration and Dehydration: The acidic sites can catalyze the hydration of alkenes and the dehydration of alcohols. mdpi.com

The performance of these catalysts is influenced by factors such as the density of sulfonic acid sites, the hydrophobicity of the support material, and the pore size of the mesoporous structure. mdpi.comacs.org

Below is a table summarizing some reactions catalyzed by sulfonic acid-functionalized mesoporous materials:

| Reaction Type | Example | Catalyst Support |

| Esterification | Fatty acid esterification | SBA-15, MCM-41 |

| Friedel-Crafts Alkylation | Alkylation of arenes | Mesoporous Silica |

| Condensation | Bisphenol synthesis | CMK-5 |

| Dehydration | Alcohol dehydration | Mesoporous Silica |

This table is generated based on data from multiple sources. mdpi.comuq.edu.aunih.gov

Role in Multicomponent Reactions and Carbon-Carbon Bond Formations

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial components. These reactions are prized in organic synthesis for their atom economy, simplicity, and ability to rapidly generate complex molecules from simple starting materials. While direct research on "this compound" in MCRs is not extensively documented, the reactivity of its core components—the carbamate group and the sulfonated naphthalene scaffold—provides significant insight into its potential applications.

Naphthalene derivatives, particularly 2-naphthol (B1666908), are valuable substrates in a variety of MCRs for synthesizing diverse heterocyclic compounds. fardapaper.ir The electron-rich aromatic system of 2-naphthol makes it an active participant in condensation reactions with aldehydes and other reagents to form complex structures like xanthenes and chromenes. fardapaper.ir The presence of the carbamate and sulfonate groups on the naphthalene ring of this compound would modify its reactivity in such transformations.

Carbamates themselves are versatile functional groups in MCRs. For instance, 1-carbamatoalkyl 2-naphthols, which are structurally related to the target compound, serve as key intermediates in the synthesis of biologically active molecules and can be prepared through a three-component reaction involving 2-naphthol, a carbamate, and an aldehyde. mdpi.com Furthermore, carbamates have been utilized in MCRs to produce complex heterocyclic structures like 5-cyanouracils. nih.gov The synthesis of richly functionalized naphthalene derivatives has been achieved through one-pot, three-component coupling processes, demonstrating the utility of MCRs in building complex aromatic systems. nih.gov These reactions offer a direct pathway to substituted naphthalenes that can be used as building blocks for more complex polynuclear aromatic systems. nih.gov

The formation of carbon-carbon bonds is a fundamental process in organic chemistry and is often a key step within MCRs. The naphthalene scaffold can participate in reactions that form new C-C bonds, leading to the construction of larger, more intricate molecular architectures.

Sulfonated Naphthalene Derivatives in Advanced Materials Science

The introduction of sulfonic acid groups onto a naphthalene core imparts unique properties, making these derivatives highly valuable in various fields of materials science. Their utility stems from their anionic nature, aromatic structure, and ability to act as powerful dispersing agents.

Role as Superplasticizers in Cement and Concrete Technology

Sulfonated naphthalene derivatives, specifically poly-naphthalene sulfonate formaldehyde (B43269) condensates (PNS), are widely used as high-performance superplasticizers in the construction industry. concreteadmixturecn.comwotaichem.com These polymers are synthesized by sulfonating naphthalene and then condensing it with formaldehyde. concreteadmixturecn.com Their primary function is to significantly improve the workability and fluidity of concrete mixtures without increasing the water content. concreteadmixturecn.comitswatergroup.com

The mechanism of action involves the adsorption of the anionic sulfonate polymers onto the surface of cement particles. This imparts a strong negative charge, causing the particles to repel each other through electrostatic repulsion. concreteadmixturecn.com This process breaks up the clumps or flocs of cement, releasing trapped water and dramatically increasing the fluidity (slump) of the concrete mix. concreteadmixturecn.com

The key benefits of using sulfonated naphthalene-based superplasticizers include:

High Water Reduction: They can reduce the water requirement in a concrete mix by 15-25%. concreteadmixturecn.comwotaichem.com

Increased Strength and Durability: By lowering the water-to-cement ratio, the resulting hardened concrete exhibits significantly higher compressive strength (often a 30-40% increase) and reduced porosity. concreteadmixturecn.com This makes the concrete more resistant to the ingress of water and harmful substances like chlorides and sulfates. concreteadmixturecn.com

Improved Workability: The concrete becomes much more fluid and easier to place, which is especially beneficial for complex formwork or areas with dense reinforcement. concreteadmixturecn.com

Cost-Effectiveness: The enhanced performance can allow for a reduction in the amount of cement needed to achieve a target strength, which can offset the cost of the admixture. concreteadmixturecn.com

| Property Enhanced | Mechanism of Action | Typical Improvement |

| Workability/Fluidity | Electrostatic repulsion between cement particles | Slump can be increased by over 100-150mm. allcarbon.info |

| Compressive Strength | Lower water-to-cement ratio | 28-day strength can be over 20% higher. allcarbon.info |

| Durability | Denser concrete with fewer pores | Reduced permeability to water and chemicals. concreteadmixturecn.com |

| Cost Efficiency | Reduced cement requirement | Cement savings of 10-20% are possible. allcarbon.info |

This table presents typical performance enhancements of concrete treated with sulfonated naphthalene-based superplasticizers.

Applications as Dispersants in Industrial Formulations (e.g., Dyes, Coatings)

The excellent dispersing properties of sulfonated naphthalene derivatives extend beyond concrete technology. They are highly effective anionic dispersants used in a wide range of industrial formulations to prevent the agglomeration of solid particles in a liquid medium. nbinno.com

In the textile industry , these compounds are crucial as dispersing and leveling agents. alphachem.biz They ensure that dyes are uniformly distributed and suspended in the dye bath, which leads to even coloration and better penetration of the dye into the fabric fibers. alphachem.bizechemi.com They are particularly important for disperse and reactive dyes. ligninchina.com

| Industry | Application | Function of Sulfonated Naphthalene Dispersant |

| Textiles | Dyeing processes | Ensures uniform dispersion of dyes for even color. alphachem.biz |

| Paints & Coatings | Pigment dispersion | Prevents aggregation of pigment particles. ligninchina.com |

| Agrochemicals | Pesticide formulations | Acts as a wetting and dispersing agent. echemi.com |

| Ceramics | Glaze slips | Prevents clay particle agglomeration for even color. ligninchina.com |

| Leather Tanning | Tanning and dyeing | Assists in the uniform application of tanning agents and dyes. |

This table outlines the diverse applications of sulfonated naphthalene derivatives as industrial dispersants.

Integration into Novel Polymers, Coatings, and Adhesives

The unique properties of sulfonated naphthalene derivatives make them attractive for integration into advanced materials. In the field of polymer science, they can be incorporated into polymer backbones or used as additives to create materials with enhanced properties. For instance, they have been studied for their role as dopants in conductive polymers, where they can improve electrical conductivity and thermal stability. nbinno.com

In the formulation of coatings , beyond their role as dispersants, these compounds can improve surface properties and adhesion. Condensation polymers of formaldehyde with naphthalene sulfonic acid are used in coatings for various applications, including those for paper. google.com

In adhesives , sodium naphthalene sulfonate is used to improve the wetting and dispersing properties of the adhesive formulation. echemi.com This ensures a more uniform application and can lead to stronger and more durable bonds. echemi.com Research has also explored grafting polyether molecules onto β-naphthalene sulfonate formaldehyde condensate polymers to create new materials with tailored properties. semanticscholar.org

Broader Significance of Carbamates in Chemical Synthesis and Drug Design Methodologies

The carbamate functional group, characterized by a nitrogen atom bonded to a carbonyl group which is in turn bonded to an oxygen atom, is a cornerstone in organic chemistry and medicinal chemistry. Its unique structural and electronic properties make it a valuable and versatile component in the design of new molecules.

Carbamate Functionality as a Peptide Bond Surrogate

In the field of drug design, particularly in the development of peptide-based drugs (peptidomimetics), the native amide (or peptide) bond often presents challenges, primarily its susceptibility to enzymatic degradation by proteases. The carbamate group serves as an excellent "surrogate" or replacement for the peptide bond. nih.govacs.org

Structurally, the carbamate functionality is an amide-ester hybrid. nih.gov This modification confers several key advantages:

Proteolytic Stability: Carbamates are significantly more resistant to cleavage by proteases compared to amide bonds, which increases the metabolic stability and biological half-life of a drug. acs.orgnih.gov

Chemical Stability: The carbamate linkage generally displays very good chemical stability. nih.gov

Conformational Constraint: The delocalization of electrons across the N-C=O system in a carbamate imposes a degree of conformational rigidity, which can be beneficial for locking a molecule into a bioactive shape for optimal interaction with a biological target like an enzyme or receptor. nih.govacs.org

Improved Permeability: The replacement of a peptide bond with a carbamate can enhance a molecule's ability to permeate cell membranes, a crucial factor for drug efficacy. nih.govacs.org